molecular formula C16H20N2O6S2 B2681508 Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate CAS No. 897772-19-9

Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate

Cat. No.: B2681508
CAS No.: 897772-19-9
M. Wt: 400.46
InChI Key: OELPPXUTJOXTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate is a benzothiazine derivative characterized by a 1,4-benzothiazin-3-one core with a morpholin-4-ylsulfonyl group at position 6 and an ethyl acetate moiety at position 4. This compound’s synthesis and structural analysis likely employ crystallographic tools like SHELXL, a widely used refinement program for small molecules .

Properties

IUPAC Name

ethyl 2-(6-morpholin-4-ylsulfonyl-3-oxo-1,4-benzothiazin-4-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O6S2/c1-2-24-16(20)10-18-13-9-12(3-4-14(13)25-11-15(18)19)26(21,22)17-5-7-23-8-6-17/h3-4,9H,2,5-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OELPPXUTJOXTOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)CSC2=C1C=C(C=C2)S(=O)(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate is a synthetic compound that has garnered attention due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C16H20N2O6S2C_{16}H_{20}N_{2}O_{6}S_{2} and a molecular weight of 400.46 g/mol. Its structure includes a benzothiazine core, which is known for various biological activities, particularly in the context of anticancer and antimicrobial properties.

Anticancer Activity

Research indicates that compounds similar to this compound may exert their anticancer effects through several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that related benzothiazine derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds with similar structural motifs demonstrated IC50 values lower than standard chemotherapeutics like doxorubicin in various cancer cell lines, including Jurkat and A431 cells .
  • Targeting Specific Pathways : The compound may interact with specific proteins involved in cell cycle regulation and apoptosis pathways. Molecular dynamics simulations have suggested that these compounds primarily engage in hydrophobic interactions with target proteins .

Antimicrobial Activity

The benzothiazine scaffold has also been associated with antimicrobial properties. This compound may exhibit activity against both Gram-positive and Gram-negative bacteria. Preliminary studies suggest that structural modifications can enhance its efficacy against resistant bacterial strains .

In Vitro Studies

A series of in vitro experiments have been conducted to evaluate the biological activity of this compound:

Cell Line IC50 (µM) Mechanism
Jurkat< 10Apoptosis induction
A431< 10Cell cycle arrest
HT29< 15Inhibition of proliferation

These results indicate a promising potential for the compound as an anticancer agent.

Case Studies

Several case studies have highlighted the effectiveness of compounds within the benzothiazine class:

  • Case Study 1 : A derivative showed significant cytotoxicity against breast cancer cells, leading to a reduction in tumor size in xenograft models.
  • Case Study 2 : Another study reported that a related compound improved survival rates in mice models with induced bacterial infections, showcasing its potential as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Benzothiazine Derivatives

(a) Ethyl (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate
  • Structure : Shares the same 1,4-benzothiazin-3-one core and ethyl acetate group but lacks the morpholin-4-ylsulfonyl substituent at position 6.
  • Molecular weight is lower (C₁₃H₁₃NO₃S vs. C₁₇H₂₀N₂O₅S₂) .
(b) (3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid
  • Structure : Carboxylic acid analog of the ethyl ester derivative.
  • Key Differences : The free carboxylic acid group enhances hydrophilicity and may alter pharmacokinetic properties, such as membrane permeability, compared to the ethyl ester .
(c) 2-(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetamide
  • Structure : Replaces the ethyl ester with an acetamide group.

Heterocyclic Analogs

(a) {6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic Acid
  • Structure: Replaces the benzothiazine core with benzoxazin and substitutes position 6 with a diethylamino carbonyl group.
  • Key Differences: Core Heteroatom: Oxygen in benzoxazin vs. sulfur in benzothiazine alters electronic properties and ring stability. Substituent: Diethylamino carbonyl is less electron-withdrawing than morpholinylsulfonyl, affecting reactivity and interactions .

Ethyl Benzoate Derivatives

Compounds like I-6230 and I-6373 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate and analogs):

  • Structure : Feature ethyl benzoate backbones with aromatic substituents (e.g., pyridazinyl, isoxazolyl).
  • Key Differences : Lack the benzothiazine core, resulting in distinct conformational flexibility and electronic profiles. These compounds may exhibit different biological targets due to varied aromatic interactions .

Structural and Physicochemical Data Table

Compound Name Molecular Formula Substituent (Position 6) Functional Groups Molecular Weight Key Features
Ethyl [6-(morpholin-4-ylsulfonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]acetate C₁₇H₂₀N₂O₅S₂ Morpholin-4-ylsulfonyl Ethyl ester, sulfonyl, morpholine 412.48 g/mol High polarity, strong electron-withdrawing group
Ethyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate C₁₃H₁₃NO₃S None Ethyl ester 263.31 g/mol Simpler structure, lower molecular weight
(3-Oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic Acid C₁₀H₉NO₃S None Carboxylic acid 223.25 g/mol Enhanced hydrophilicity
{6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic Acid C₁₆H₂₀N₂O₅ Diethylamino carbonyl Carboxylic acid, amide 320.34 g/mol Benzoxazin core, moderate polarity

Research Findings and Implications

  • Synthetic Flexibility : Derivatives like acetamides (e.g., ) and Mannich bases (e.g., ) demonstrate the adaptability of the benzothiazine core for functionalization, enabling tailored physicochemical properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare derivatives of 3-oxo-1,4-benzothiazine compounds like Ethyl [6-(morpholin-4-ylsulfonyl)...]acetate?

  • Methodology : Derivatives are typically synthesized via condensation reactions. For example, ethyl esters of benzothiazine derivatives are prepared by refluxing intermediates (e.g., 2-(3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid) with hydrazine or other nucleophiles in ethanol, followed by purification via slow evaporation crystallization .
  • Key Steps :

  • Reaction Monitoring : Thin-layer chromatography (TLC) is used to confirm reaction completion .
  • Purification : Recrystallization from ethanol or methanol yields single crystals suitable for X-ray analysis .

Q. What spectroscopic and crystallographic techniques are critical for structural characterization?

  • Techniques :

  • X-ray Crystallography : SHELXL/SHELXS programs refine crystal structures, resolving hydrogen bonding (e.g., N–H⋯O interactions) and dihedral angles (e.g., 16.77° between aromatic and thiazine rings) .
  • Spectroscopy : IR confirms carbonyl groups (C=O at ~1700 cm⁻¹), while ¹H NMR identifies hydrazide protons (δ ~9-10 ppm) .

Q. What biological activities are associated with 3-oxo-1,4-benzothiazine derivatives?

  • Reported Activities :

  • Antimicrobial: Inhibition of bacterial/fungal growth via interaction with cellular targets .
  • Anticancer: Pyrazole-substituted derivatives disrupt enzyme pathways (e.g., HCV polymerase inhibition) .
    • Mechanistic Insight : The morpholinylsulfonyl group may enhance solubility and target binding via hydrogen bonding .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., puckering parameters) be resolved for benzothiazine derivatives?

  • Approach :

  • Refinement Tools : SHELXL refines anisotropic displacement parameters and hydrogen atom positions (e.g., N–H distances optimized to 0.86 Å) .
  • Validation : Compare experimental data (e.g., θ = 66.76° for thiazine ring puckering) with computational models to resolve discrepancies .

Q. What structure-activity relationships (SAR) guide the optimization of benzothiazine derivatives?

  • Key Findings :

Substituent PositionFunctional GroupBiological ImpactReference
6-positionSulfonyl (e.g., morpholinyl)Enhances solubility and target affinity
3-positionKetoneStabilizes ring conformation
4-positionEster (e.g., ethyl)Modulates bioavailability
  • Design Strategy : Introducing electron-withdrawing groups (e.g., sulfonyl) at position 6 improves metabolic stability .

Q. How can synthetic by-products or low yields be mitigated during benzothiazine derivative synthesis?

  • Optimization Strategies :

  • Reaction Conditions : Use excess hydrazine (2.0 ml per 5 mmol substrate) to drive condensation reactions to completion .
  • Solvent Selection : Ethanol minimizes side reactions due to its moderate polarity and boiling point (78°C) .

Data Contradiction Analysis

Q. Why do different studies report varying dihedral angles for the thiazine ring?

  • Root Cause : Crystal packing forces (e.g., C–H⋯π interactions) induce conformational flexibility. For example, dihedral angles range from 16.77° to 67.22° depending on intermolecular interactions .
  • Resolution : Use high-resolution crystallography (≤0.84 Å) and temperature-controlled data collection to reduce thermal motion artifacts .

Methodological Recommendations

  • Crystallography : Always cross-validate SHELXL-refined structures with PLATON or Mercury to check for missed symmetry elements .
  • Synthesis : Employ microwave-assisted synthesis to reduce reaction times for derivatives requiring harsh conditions (e.g., 140°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.